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molecular formula C9H9NO2 B1526344 5-(Hydroxymethyl)indolin-2-one CAS No. 612487-61-3

5-(Hydroxymethyl)indolin-2-one

Cat. No. B1526344
M. Wt: 163.17 g/mol
InChI Key: KFEKDTIWYDGPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399780B2

Procedure details

To an ice-cooled mixture of methyl 2-oxoindoline-5-carboxylate (0.5 gram, 2.6 mmol) in a tetrahydrofuran/ethanol mixture (15:0.3 mL) was added lithium borohydride (115 mg, 5.2 mmol) in one portion. After 30 min, another portion of lithium borohydride (100 mg, 4.5 mmol) was added and the reaction solution was stirred for 4 h at room temperature. A third portion of lithium borohydride (200 mg, 9.2 mmol) and ethanol (0.3 mL) were added and the reaction solution was stirred for 14 h at room temperature. The reaction was quenched with water (10 mL) and an aqueous saturated ammonium chloride solution (30 mL) and extracted with ethyl acetate. The combined organic phases were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using methylene chloride/methanol, (10:1) as the eluent to give 140 mg (33% yield) of the title compound: 1H NMR (DMSO-d6, 300 MHz) δ 10.3 (br s, 1 H), 7.14 (s, 1 H), 7.09 (d, J=8 Hz, 1 H), 6.74 (d, J=8 Hz, 1 H), 5.03 (t, J=6 Hz, 1 H), 4.41 (7, J=6 Hz, 2 H), 3.44 (s, 2 H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran ethanol
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
Quantity
0.3 mL
Type
solvent
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11](OC)=[O:12])[CH:8]=2)[NH:3]1.O1CCCC1.C(O)C.[BH4-].[Li+]>C(O)C>[OH:12][CH2:11][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2 |f:1.2,3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)OC
Name
tetrahydrofuran ethanol
Quantity
0.3 mL
Type
reactant
Smiles
O1CCCC1.C(C)O
Step Three
Name
Quantity
115 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Four
Name
Quantity
100 mg
Type
reactant
Smiles
[BH4-].[Li+]
Step Five
Name
Quantity
200 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 14 h at room temperature
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
an aqueous saturated ammonium chloride solution (30 mL) and extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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